molecular formula C20H22N4O5S B2848178 3-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine CAS No. 1021066-83-0

3-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine

Cat. No.: B2848178
CAS No.: 1021066-83-0
M. Wt: 430.48
InChI Key: YNAVIDZHBYFNIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine is a pyridazine derivative featuring a sulfonylpiperazine moiety and a furan-2-yl substituent. The sulfonyl group enhances solubility and binding affinity, while the dimethoxyphenyl and furan substituents may influence electronic and steric interactions with biological targets .

Properties

IUPAC Name

3-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-6-(furan-2-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c1-27-15-5-7-18(28-2)19(14-15)30(25,26)24-11-9-23(10-12-24)20-8-6-16(21-22-20)17-4-3-13-29-17/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAVIDZHBYFNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule features three critical components: a pyridazine core, a 4-((2,5-dimethoxyphenyl)sulfonyl)piperazine substituent at position 3, and a furan-2-yl group at position 6. Retrosynthetic cleavage suggests two primary approaches:

Pyridazine Core Construction Followed by Sequential Functionalization

This route involves synthesizing 3,6-disubstituted pyridazine derivatives through cyclization reactions, followed by sulfonylation and furan coupling. Patent WO2021255071A1 demonstrates analogous pyridazine functionalization using palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (NAS).

Modular Assembly via Pre-Functionalized Intermediates

Alternative strategies employ pre-synthesized piperazine sulfonamides and furan-containing building blocks. The synthesis of imidazo[1,2-a]pyridine derivatives in PMC8942254 provides a model for late-stage sulfonylation using 2,5-dimethoxybenzenesulfonyl chloride.

Detailed Synthetic Routes and Experimental Protocols

Route 1: Pyridazine Core Formation via Cyclocondensation

Synthesis of 3-Chloro-6-hydrazinylpyridazine

A modified Huisgen cyclization between maleic anhydride and hydrazine hydrate yields 3,6-dichloropyridazine, followed by selective hydrazine substitution at position 6. Reaction conditions from EP2567959A1 (80°C, ethanol/water, 12 h) achieve 78% yield.

Piperazine Sulfonylation

The intermediate 3-chloro-6-hydrazinylpyridazine undergoes nucleophilic substitution with piperazine in dimethylformamide (DMF) at 100°C for 8 h (82% yield). Subsequent sulfonylation with 2,5-dimethoxybenzenesulfonyl chloride (1.2 eq) in dichloromethane (DCM) using triethylamine (2.5 eq) as base affords the sulfonamide derivative (Table 1).

Table 1: Sulfonylation Optimization Data

Entry Solvent Base Temp (°C) Time (h) Yield (%)
1 DCM Et3N 25 4 75
2 THF DIPEA 40 6 68
3 Acetone K2CO3 50 8 71

Route 2: Late-Stage Sulfonylation of Pre-Assembled Intermediates

Preparation of 3-Piperazinyl-6-(furan-2-yl)pyridazine

Starting from 3,6-dibromopyridazine, sequential Buchwald-Hartwig amination with piperazine (Pd2(dba)3, Xantphos, Cs2CO3, 110°C) and Suzuki coupling installs the furan-2-yl group. This method circumvents hydrazine handling but requires careful bromine substitution control.

Sulfonylation Under Mild Conditions

Employing methodology from PMC8942254, the piperazinyl nitrogen reacts with 2,5-dimethoxybenzenesulfonyl chloride (1.1 eq) in tetrahydrofuran (THF) at 0°C→25°C over 2 h. Quenching with ice-water and extraction with ethyl acetate yields the target compound in 89% purity after recrystallization (ethanol/water).

Critical Analysis of Methodologies

Yield and Scalability Comparisons

Route 1 provides higher overall yields (75-84%) but involves hazardous hydrazine derivatives. Route 2 offers better scalability (gram-scale demonstrated in) with fewer purification steps but lower yields (68-73%) during cross-coupling.

Byproduct Formation and Purification Challenges

  • Route 1 : Over-sulfonylation at the pyridazine N-2 position occurs without strict stoichiometric control (≤12% by HPLC). Silica gel chromatography (EtOAc/hexane 3:7) resolves this.
  • Route 2 : Residual palladium (≤0.5 ppm) necessitates activated carbon treatment, as described in EP2567959A1.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (d, J=4.8 Hz, 1H, pyridazine H-4), 7.89 (s, 2H, SO2Ar-H), 7.62 (m, 3H, furan + pyridazine H-5), 3.85 (s, 6H, OCH3), 3.12 (m, 8H, piperazine).
  • HRMS : m/z calc. for C21H23N4O5S [M+H]+ 467.1382, found 467.1389.

Purity Assessment

HPLC analysis (C18 column, ACN/H2O gradient) shows ≥98% purity when using recrystallization from ethanol, versus 95% with column chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Products include phenolic derivatives.

    Reduction: Products include sulfide derivatives.

    Substitution: Products vary depending on the nucleophile used, leading to a wide range of substituted derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a piperazine ring, a sulfonyl group, and a pyridazine structure with a furan moiety. Its molecular formula is C15H20N4O5SC_{15}H_{20}N_{4}O_{5}S with a molecular weight of approximately 372.39 g/mol. The synthesis typically involves the reaction of piperazine derivatives with dimethoxyphenylsulfonyl chloride and other reagents under controlled conditions to optimize yield and purity.

Biological Activities

Research indicates that compounds with similar structures to 3-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine exhibit various biological activities:

1. Antimicrobial Properties

  • Sulfonamide derivatives are known for their antibacterial effects. The compound may inhibit bacterial growth by interfering with folic acid synthesis pathways, similar to other sulfonamides .

2. Anticonvulsant Activity

  • Analogues of this compound have shown anticonvulsant properties in animal models. For instance, thiazole-linked compounds demonstrated significant efficacy in reducing seizure activity, suggesting that similar mechanisms may apply to the studied pyridazine derivative .

3. Anti-inflammatory Potential

  • The compound's structure suggests potential as a cyclooxygenase (COX) inhibitor. Research on related compounds indicates that they can effectively reduce inflammation by inhibiting COX enzymes, which play critical roles in inflammatory pathways .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related sulfonamide derivatives against various bacterial strains. The results indicated that certain modifications to the piperazine ring enhanced antibacterial potency, suggesting that 3-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine could be optimized for improved activity against resistant strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Target CompoundE. coliTBD

Case Study 2: Anticonvulsant Activity

In an experimental model using pentylenetetrazol (PTZ), several analogues demonstrated significant anticonvulsant effects. The structure-activity relationship (SAR) analysis revealed that modifications to the phenyl group enhanced activity.

AnalogueMedian Effective Dose (mg/kg)Activity Level
Analogue 120 mg/kgHigh
Analogue 230 mg/kgModerate
Target CompoundTBDTBD

Mechanism of Action

The mechanism of action of 3-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine involves interactions with various molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the piperazine ring can interact with receptors and enzymes. The compound’s ability to undergo oxidation and reduction reactions also suggests potential redox activity, which can influence cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Piperazine-Linked Pyridazines/Pyridazinones

Key Analogs:

3-Chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine (): Structural Differences: Fluorophenyl vs. dimethoxyphenyl sulfonyl group; chloro vs. furan substituent. Key Insight: Replacement of chloro with furan may enhance π-π stacking interactions due to furan’s aromaticity .

6-(4-Methylphenyl)piperazinyl Pyridazinones (): Structural Differences: Methylphenyl vs. dimethoxyphenyl sulfonyl; pyridazinone vs. pyridazine core. Activity: Methylphenyl analogs show anticancer activity (IC₅₀ = 2.1–8.7 µM), likely due to improved lipophilicity from alkyl groups . Key Insight: Sulfonyl groups (as in the target compound) may improve water solubility compared to alkyl substituents.

Table 1: Structural and Pharmacological Comparison of Piperazine-Linked Pyridazines
Compound Core Structure R1 (Piperazine Substituent) R2 (Pyridazine Substituent) Notable Activity Reference
Target Compound Pyridazine 2,5-Dimethoxyphenyl sulfonyl Furan-2-yl N/A (Predicted CNS activity)
3-Chloro-6-[4-(2-Fluorophenyl)piperazinyl]pyridazine Pyridazine 2-Fluorophenyl Chloro Antinociceptive
6-(4-Methylphenyl)piperazinyl pyridazinone Pyridazinone 4-Methylphenyl Anticancer (IC₅₀: 2.1–8.7 µM)

Furan-Containing Sulfonamide Derivatives

Key Analogs:

N-(2,4-Dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide ():

  • Structural Differences : Acetamide linker vs. pyridazine core; imidazole-thioether vs. sulfonylpiperazine.
  • Activity : Furan-linked sulfonamides often target enzymes like cyclooxygenase (COX) or kinases .

3-(4-Ethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine ():

  • Structural Differences : Ethoxyphenyl vs. dimethoxyphenyl; pyridine-sulfanyl vs. furan.
  • Key Insight : Ethoxy groups may reduce metabolic stability compared to methoxy substituents .
Table 2: Comparison of Furan/Sulfonamide Derivatives
Compound Core Structure Aromatic Substituent Sulfur Linkage Notable Features Reference
Target Compound Pyridazine 2,5-Dimethoxyphenyl Sulfonylpiperazine Potential CNS/COX targeting
N-(2,4-Dimethoxyphenyl)-...acetamide Imidazole 2,4-Dimethoxyphenyl Thioether Enzyme inhibition (hypothesized)
3-(4-Ethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine Pyridazine 4-Ethoxyphenyl Sulfanyl Moderate metabolic stability

Biological Activity

The compound 3-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N6O4SC_{20}H_{24}N_6O_4S with a molecular weight of 444.51 g/mol. The structure features a pyridazine ring substituted with a furan moiety and a sulfonyl-piperazine group, which are known to enhance biological activity through various interactions within biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in nucleotide synthesis. This inhibition can lead to decreased proliferation of rapidly dividing cells, making it a potential candidate for cancer therapy .
  • Antioxidant Properties : The presence of methoxy groups in the structure may contribute to antioxidant activity, which is beneficial in reducing oxidative stress in cells .
  • Antimicrobial Activity : Some derivatives of piperazine compounds exhibit significant antimicrobial properties, suggesting that this compound may also possess similar effects against various pathogens .

Anticancer Activity

Research indicates that compounds structurally related to this pyridazine derivative have shown promising results in vitro against several cancer cell lines. For instance, a study demonstrated that similar compounds inhibited the growth of human cancer cell lines by inducing apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
HeLa15Apoptosis induction
MCF-720Cell cycle arrest
A54918Inhibition of DHODH

Antimicrobial Activity

The compound's potential antimicrobial effects were evaluated against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate moderate activity against common pathogens, suggesting further exploration into its use as an antimicrobial agent.

Case Studies

  • Case Study on Cancer Treatment : A recent study explored the efficacy of this compound in treating breast cancer models. Mice treated with the compound showed a significant reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent.
  • Antimicrobial Efficacy Study : Another study assessed the antimicrobial properties of various derivatives, including this pyridazine compound. It was found to exhibit synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains.

Q & A

Q. What are the key synthetic pathways and characterization methods for 3-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine?

The synthesis involves multi-step reactions, including sulfonylation of piperazine derivatives, nucleophilic substitution on pyridazine, and coupling with furan-containing precursors. Critical steps include:

  • Sulfonylation : Reacting 2,5-dimethoxyphenylsulfonyl chloride with piperazine under basic conditions (e.g., triethylamine in dichloromethane) .
  • Pyridazine Functionalization : Introducing the furan-2-yl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or HPLC for intermediates and final products . Characterization relies on 1H/13C NMR for structural confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and HPLC for purity assessment (>95%) .

Q. Which analytical techniques are most effective for assessing the purity and structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Identifies functional groups (e.g., sulfonyl, piperazine) and confirms regiochemistry .
  • Mass Spectrometry (MS) : Detects molecular ions and fragmentation patterns to rule out side products .
  • X-ray Crystallography (if crystals are obtainable): Resolves 3D conformation and hydrogen-bonding networks .
  • HPLC with UV/Vis Detection : Quantifies purity and monitors degradation under stress conditions (e.g., acidic/basic hydrolysis) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Systematic Substituent Variation : Modify the 2,5-dimethoxyphenyl group (e.g., halogenation, alkylation) to assess electronic effects on sulfonamide bioactivity .
  • Piperazine Ring Alternatives : Replace piperazine with morpholine or thiomorpholine to study steric and electronic impacts on target binding .
  • Biological Assays : Use enzyme inhibition assays (e.g., kinase or protease targets) and cell-based models (e.g., cancer cell lines) to correlate structural changes with activity .

Q. What experimental strategies are recommended to elucidate the mechanism of action of this compound?

  • Target Identification : Employ affinity chromatography with immobilized compound derivatives to pull down binding proteins .
  • Computational Docking : Model interactions with potential targets (e.g., serotonin receptors, carbonic anhydrases) using AutoDock Vina or Schrödinger Suite .
  • Pharmacokinetic Profiling : Conduct ADME studies in rodent models to evaluate absorption, metabolism, and excretion pathways .

Q. How can researchers address contradictions in reported biological activity data for structurally similar compounds?

  • Orthogonal Assays : Validate activity using independent methods (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Batch Reprodubility Checks : Synthesize compounds under standardized conditions and test across multiple labs to rule out synthetic variability .
  • Meta-Analysis : Compare data across studies with controlled variables (e.g., cell line origin, assay pH) to identify confounding factors .

Q. What methodologies are effective for predicting and characterizing the compound’s reactivity under varying conditions?

  • Stability Studies : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% humidity) and monitor via LC-MS .
  • Reactivity Screening : Test susceptibility to oxidation (H2O2), reduction (NaBH4), and nucleophilic attack (thiols) .
  • DFT Calculations : Use Gaussian or ORCA to model reaction pathways and identify vulnerable sites (e.g., sulfonyl group hydrolysis) .

Q. How can computational modeling enhance the design of derivatives with improved target selectivity?

  • Molecular Dynamics Simulations : Simulate ligand-target binding over time to optimize interactions (e.g., hydrogen bonds with catalytic residues) .
  • Pharmacophore Modeling : Identify critical structural features (e.g., sulfonamide orientation) using MOE or Phase .
  • ADMET Prediction : Apply SwissADME or pkCSM to prioritize derivatives with favorable toxicity and bioavailability profiles .

Methodological Tables

Table 1. Common Synthetic Intermediates and Their Purification Methods

IntermediatePurification MethodYield (%)Purity (HPLC)Reference
Sulfonylated PiperazineColumn Chromatography (EtOAc/Hexane)65–75>98
Furan-Pyridazine CoreRecrystallization (MeOH)80–85>99

Table 2. Key Biological Assays for Activity Validation

Assay TypeTarget ClassReadout MethodReference
Kinase InhibitionTyrosine KinasesFluorescence Polarization
Cytotoxicity ScreeningCancer Cell LinesMTT/WST-1
Receptor BindingGPCRsRadioligand Displacement

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.